methyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate
Overview
Description
Methyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and synthetic drugs, playing crucial roles in various biological processes .
Mechanism of Action
Target of Action
Methyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate is an indole derivative. Indole derivatives are known to have a wide range of biological targets due to their diverse biological activities . They are important types of molecules and natural products and play a main role in cell biology . .
Mode of Action
The mode of action of indole derivatives can vary greatly depending on their specific structure and the biological target they interact with . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their diverse biological activities . They are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . .
Result of Action
The result of the action of indole derivatives can vary greatly depending on their specific structure and the biological target they interact with . They have been shown to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate typically involves the reaction of indole with suitable dicarbonyl compounds under specific conditions. One common method involves the use of catalysts such as nano-Fe3O4, which facilitates the reaction efficiently . The reaction conditions often include moderate temperatures and the use of solvents like methanol or ethanol to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining popularity to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
Methyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate stands out due to its unique combination of the indole ring with a dioxobutanoate moiety, which enhances its reactivity and potential biological activity. This structural uniqueness allows it to participate in a wider range of chemical reactions and exhibit diverse biological effects .
Properties
IUPAC Name |
methyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-18-13(17)12(16)6-11(15)9-7-14-10-5-3-2-4-8(9)10/h2-5,7,14H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRSMIJNQIYQJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CNC2=CC=CC=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388021 | |
Record name | methyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
718603-58-8 | |
Record name | methyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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